Cas no 1691247-16-1 (2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)

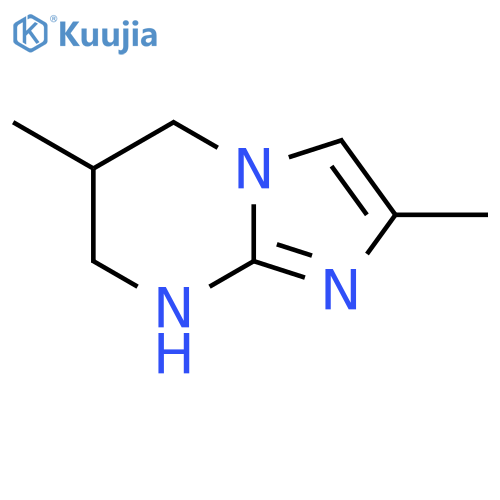

1691247-16-1 structure

商品名:2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine

2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine 化学的及び物理的性質

名前と識別子

-

- 2,6-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

- 1691247-16-1

- EN300-1117948

- 2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine

-

- インチ: 1S/C8H13N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h5-6H,3-4H2,1-2H3,(H,9,10)

- InChIKey: QRYKYDVWNWWVTH-UHFFFAOYSA-N

- ほほえんだ: N12C=C(C)N=C1NCC(C)C2

計算された属性

- せいみつぶんしりょう: 151.110947427g/mol

- どういたいしつりょう: 151.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 29.8Ų

2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1117948-1g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 95% | 1g |

$770.0 | 2023-10-27 | |

| Enamine | EN300-1117948-0.1g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1117948-0.5g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1117948-0.05g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 95% | 0.05g |

$647.0 | 2023-10-27 | |

| Enamine | EN300-1117948-2.5g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1117948-10g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Enamine | EN300-1117948-5g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 95% | 5g |

$2235.0 | 2023-10-27 | |

| Enamine | EN300-1117948-1.0g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 1g |

$986.0 | 2023-06-09 | ||

| Enamine | EN300-1117948-5.0g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 5g |

$2858.0 | 2023-06-09 | ||

| Enamine | EN300-1117948-10.0g |

2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1691247-16-1 | 10g |

$4236.0 | 2023-06-09 |

2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1691247-16-1 (2,6-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量